![molecular formula C11H13N3O B2994292 N-(1H-benzimidazol-2-ylmethyl)propanamide CAS No. 874615-07-3](/img/structure/B2994292.png)
N-(1H-benzimidazol-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Benzimidazole derivatives exhibit notable antimicrobial and antifungal activities. For instance, certain synthesized N-(naphthalen-1-yl)propanamide derivatives have demonstrated significant action against various bacteria and fungi species, showcasing their potential as effective agents in combating microbial infections (Evren et al., 2020). Similarly, novel thiazole derivatives, including those with the benzimidazol-2-ylthio moiety, have shown promising antibacterial and anticandidal effects, highlighting their potential in addressing resistant strains of bacteria and fungi (Dawbaa et al., 2021).
Anticonvulsant Effects
Benzimidazole derivatives have been explored for their anticonvulsant properties. A study focused on the synthesis of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential hybrid anticonvulsant agents, integrating chemical fragments of well-known antiepileptic drugs. Initial screening in mice using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests revealed several compounds with protective effects, indicating their potential as new antiepileptic therapies (Kamiński et al., 2015).
Cytotoxic and Anticancer Activity
Benzimidazole-based compounds have been synthesized and evaluated for their cytotoxic and anticancer activities. For example, novel benzimidazole Schiff base copper(II) complexes demonstrated substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines. These complexes effectively bind DNA through intercalative modes, suggesting a mechanism of action involving DNA interaction (Paul et al., 2015). Additionally, palladium(II) and platinum(II) complexes containing benzimidazole ligands have shown cytotoxicity against breast cancer (MCF7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cell lines, comparable to cisplatin (Ghani & Mansour, 2011).
Psychotropic and Anti-inflammatory Activity
Compounds derived from benzimidazole have displayed psychotropic and anti-inflammatory activities. A study synthesizing N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives found these compounds to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some also demonstrated antimicrobial action, correlating the biological results with their structural characteristics (Zablotskaya et al., 2013).
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZKEYPEAAFJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.